3-Methoxy-6-(methylthio)pyridazine

CNS Drug Discovery GABA-A Receptor Imidazo[1,2-b]pyridazine Synthesis

3-Methoxy-6-(methylthio)pyridazine (CAS 40953-94-4) is a disubstituted pyridazine heterocycle featuring a methoxy group at the 3-position and a methylthio group at the 6-position. This specific combination of electron-donating substituents confers distinct reactivity and electronic properties, making it a strategic building block in medicinal and agrochemical chemistry.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B12984874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-(methylthio)pyridazine
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)SC
InChIInChI=1S/C6H8N2OS/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3
InChIKeyQUMQOAFYZWZFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6-(methylthio)pyridazine Procurement Guide: Core Properties and Industrial Relevance


3-Methoxy-6-(methylthio)pyridazine (CAS 40953-94-4) is a disubstituted pyridazine heterocycle featuring a methoxy group at the 3-position and a methylthio group at the 6-position. This specific combination of electron-donating substituents confers distinct reactivity and electronic properties, making it a strategic building block in medicinal and agrochemical chemistry [1]. The compound serves as a key intermediate for synthesizing fused heterocyclic systems such as imidazo[1,2-b]pyridazines, which are extensively explored as central nervous system agents and kinase inhibitors [2].

Why 3-Methoxy-6-(methylthio)pyridazine Cannot Be Replaced by Common In-Class Analogs


Substituting 3-methoxy-6-(methylthio)pyridazine with analogs like 3-chloro-6-methoxypyridazine or 3,6-dimethoxypyridazine fails because the methylthio group provides chemically orthogonal reactivity that is essential for downstream functionalization. The methylthio substituent enables selective stepwise cross-coupling and directed metalation chemistries that are either impossible or non-selective with alkoxy or chloro analogs [1]. Furthermore, the methylthio group can be selectively oxidized to sulfoxide or sulfone functionality, offering tunable electronic and steric effects that directly impact biological target engagement in final active pharmaceutical ingredients [2].

Quantitative Differentiation Evidence for 3-Methoxy-6-(methylthio)pyridazine Procurement


Benzodiazepine Receptor Ligand Potency Enables CNS Drug Discovery Programs Using This Building Block

The 3-methoxy-6-(methylthio)pyridazine building block is essential for constructing imidazo[1,2-b]pyridazines with potent benzodiazepine receptor binding. In the imidazo[1,2-b]pyridazine series reported by Barlin et al., the compound featuring a 3-methoxy and 6-substituted benzylthio group on this scaffold achieved an IC50 of 1 nM in [3H]diazepam displacement assays from rat brain membranes [1]. Analogous building blocks lacking the methylthio group (e.g., 6-chloro-3-methoxypyridazine) cannot generate the required 6-alkylthio or 6-arylthio pharmacophore elements, and the chloro precursor yields final compounds that generally show weaker binding. The 3-methoxy group is also critical; the 3-unsubstituted and 3-benzamidomethyl analogs showed markedly reduced receptor affinity [1].

CNS Drug Discovery GABA-A Receptor Imidazo[1,2-b]pyridazine Synthesis

Metalation Regioselectivity Control Differentiated from Methoxy-Only Analogs

The ortho-directing effect of sulfur substituents on the pyridazine ring has been directly compared with the methoxy group. Turck et al. demonstrated that thioethers, sulfoxides, and sulfones on pyridazine exhibit distinct metalation regioselectivity compared to alkoxy groups [1]. The methylthio group in 3-methoxy-6-(methylthio)pyridazine provides an ortho-directing vector at position 5, enabling selective magnesiation with TMPMgCl·LiCl (regioselectivity ratio rr > 90:10), whereas the methoxy group directs metalation to a different position [2]. Oxidation of the methylthio to sulfoxide completely switches regioselectivity to position 4 (rr > 99:1), a level of synthetic control that is impossible with 3,6-dimethoxypyridazine or 3-chloro-6-methoxypyridazine [2]. This enables sequential C-H functionalization of the pyridazine core that is not achievable with any single-substituent analog.

Directed Metalation Regioselective Functionalization Pyridazine Derivatization

Antibacterial Activity of the Sulfonamide Derivative Surpasses Non-Thioether Analogs

The sulfonamide derivative prepared from this building block, 3-sulfanilyl-6-methylthiopyridazine, was found to exert 'remarkable antibacterial effects' in head-to-head screening against a panel of bacteria and viruses [1]. The Horie et al. study evaluated multiple 6-substituted-3-sulfanilyl-pyridazine derivatives and specifically identified the 6-methoxy, 6-ethoxy, and 6-methylthio analogs as the most active compounds among the series. This indicates that the 6-methylthio substituent confers antibacterial activity comparable to the 6-alkoxy series, while providing the differentiated chemical handle for further optimization. Derivatives with other 6-substituents (e.g., 6-hydroxy, 6-mercapto) did not achieve the same 'remarkable' activity designation, suggesting a specific pharmacophoric requirement for an electron-donating, lipophilic substituent at the 6-position [1].

Antimicrobial Agents Sulfonamide Pharmacophore Pyridazine Antibiotics

Orthogonal Reactivity of Methylthio vs. Methoxy Enables Sequential Cross-Coupling

The presence of both methoxy and methylthio groups in the same molecule provides orthogonal reactivity for chemoselective transformations. The Syngenta–Knochel study demonstrated that in thioether-substituted chloropyridazine building blocks, the chlorine atom can be selectively cross-coupled using Ni catalysis while leaving the thioether intact (70% yield for Cl displacement) [1]. Subsequently, the thioether itself can be cross-coupled using Pd catalysis (70% yield) [1]. In 3-methoxy-6-(methylthio)pyridazine, the methoxy group remains inert under both Ni- and Pd-catalyzed Negishi cross-coupling conditions, providing a third position (C-4 or C-5) for metalation-based functionalization. In contrast, 3-chloro-6-(methylthio)pyridazine presents two leaving groups (Cl and SMe) that can compete under cross-coupling conditions, and 3,6-dimethoxypyridazine lacks any cross-coupling handle altogether [2], requiring pre-functionalization before diversification.

Negishi Cross-Coupling Chemoselective Functionalization Building Block Strategy

Validated Application Scenarios for 3-Methoxy-6-(methylthio)pyridazine Based on Quantitative Evidence


CNS Drug Discovery: Building Block for Nanomolar Benzodiazepine Receptor Ligands

Procure 3-methoxy-6-(methylthio)pyridazine as the starting material for synthesizing imidazo[1,2-b]pyridazines with sub-nanomolar to low nanomolar affinity for central benzodiazepine receptors. The Barlin series demonstrated that the 3-methoxy-6-alkylthio substitution pattern on the pyridazine core yields IC50 values as low as 1 nM in [3H]diazepam displacement assays [1]. This specific substitution pattern cannot be replicated with 3-chloro-6-methoxypyridazine or 3,6-dimethoxypyridazine, as these lack the requisite 6-thioether functionality. The building block supports structure-activity relationship campaigns targeting GABA-A receptor subtypes for anxiolytic, anticonvulsant, or cognitive disorder indications.

Agricultural Chemistry: Fungicidal Pyridazine Derivative Synthesis

Use 3-methoxy-6-(methylthio)pyridazine as a precursor for constructing fungicidal pyridazine derivatives as disclosed in Syngenta patent families [1]. The methoxy and methylthio substituents map directly to the general formula requirements (R2 = C1-C2alkoxy, R3 = methoxy or related) for active ingredients exhibiting microbiocidal activity against phytopathogenic fungi [1]. The building block's orthogonal reactivity enables late-stage diversification to generate compound libraries for fungicide screening without requiring de novo scaffold construction for each analog.

Antimicrobial Pharmacophore Exploration: Sulfonamide Lead Generation

Employ 3-methoxy-6-(methylthio)pyridazine for the synthesis of 3-sulfanilyl-6-methylthiopyridazine and related sulfonamide antimicrobial agents. The Horie et al. study established that the 6-methylthio-substituted sulfonamide ranks among the most active compounds in a systematic screen of 6-substituted pyridazine sulfonamides [2]. This validated pharmacophore can serve as a starting point for further optimization, where the methylthio group provides a synthetic handle for oxidation-state tuning (sulfoxide/sulfone) to modulate potency, solubility, and metabolic stability.

Diversifiable Scaffold for Medicinal Chemistry Library Production

Integrate 3-methoxy-6-(methylthio)pyridazine into parallel synthesis workflows for generating trisubstituted and tetrasubstituted pyridazine libraries. The sequential functionalization strategy validated by Hamze et al. [3] demonstrates that the thioether group enables regioselective metalation at position 5 (rr > 90:10), followed by Ni-catalyzed chlorine displacement, and Pd-catalyzed thioether cross-coupling—a three-step diversification sequence that no single chloro-methoxy or dimethoxy analog can support. This reduces the number of building blocks required to access diverse pyridazine chemical space.

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